3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions, where methoxyphenol reacts with halogenated benzofuran intermediates.
Acetamido Group Addition: The acetamido group is typically introduced through amide bond formation, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Phenols, quinones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzofuran derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and acetamido groups can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-hydroxyphenoxy)acetamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure but with hydroxy groups instead of methoxy groups.
3-(2-(2-chlorophenoxy)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Chlorinated analog with different electronic properties.
Uniqueness
3-(2-(2-methoxyphenoxy)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-17-13-11-16(12-14-17)26-25(29)24-23(18-7-3-4-8-19(18)33-24)27-22(28)15-32-21-10-6-5-9-20(21)31-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIJQCXILAEZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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